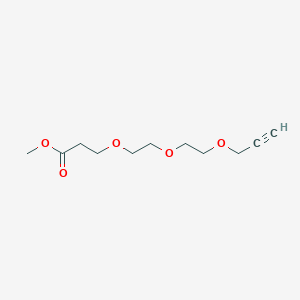

Propargyl-PEG3-methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-3-5-14-7-9-16-10-8-15-6-4-11(12)13-2/h1H,4-10H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSYWBQIDUXXIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCOCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401153014 | |

| Record name | Propanoic acid, 3-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401153014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2086689-09-8 | |

| Record name | Propanoic acid, 3-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2086689-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401153014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Propargyl-PEG3-Methyl Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-methyl ester is a heterobifunctional linker molecule integral to the advancement of contemporary bioconjugation and medicinal chemistry. Its unique structure, featuring a terminal alkyne (propargyl group), a hydrophilic triethylene glycol (PEG3) spacer, and a methyl ester functional group, provides a versatile platform for the synthesis of complex biomolecules. This guide offers an in-depth exploration of its chemical properties, synthesis, and applications, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Properties and Specifications

This compound is a valuable tool in bioconjugation due to its well-defined chemical characteristics. The propargyl group serves as a handle for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling efficient and specific ligation to azide-modified molecules. The PEG3 spacer enhances solubility and provides spatial separation between conjugated moieties, which can be critical for maintaining the biological activity of the attached molecules. The methyl ester group can be hydrolyzed under basic conditions to yield a carboxylic acid, offering an additional site for conjugation or modification.[1][2]

| Property | Value | Source(s) |

| Chemical Name | Methyl 3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)propanoate | [3] |

| Molecular Formula | C11H18O5 | [3] |

| Molecular Weight | 230.26 g/mol | [4] |

| CAS Number | 2086689-09-8 | [3] |

| Appearance | Colorless to light yellow oil | |

| Purity | ≥95% | [4] |

| Solubility | Soluble in most organic solvents |

Synthesis of this compound

Diagram of the Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)propan-1-ol (Propargyl-PEG3-alcohol)

-

Materials:

-

Triethylene glycol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Propargyl bromide, 80% in toluene

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

-

Procedure: a. To a solution of triethylene glycol (excess, e.g., 5 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents relative to propargyl bromide) portion-wise at 0 °C. b. Allow the mixture to stir at room temperature for 1 hour. c. Cool the reaction mixture back to 0 °C and add propargyl bromide (1 equivalent) dropwise. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl. g. Extract the aqueous layer with ethyl acetate (B1210297). h. Wash the combined organic layers with water and brine. i. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. j. Purify the crude product by flash column chromatography to yield Propargyl-PEG3-alcohol.

Step 2: Synthesis of this compound

-

Materials:

-

Propargyl-PEG3-alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl acrylate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

-

Procedure: a. To a solution of Propargyl-PEG3-alcohol (1 equivalent) in anhydrous THF under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise at 0 °C. b. Allow the mixture to stir at room temperature for 30 minutes. c. Add methyl acrylate (1.5 equivalents) dropwise to the reaction mixture. d. Stir the reaction at room temperature for 4-6 hours. e. Monitor the reaction progress by TLC. f. Upon completion, quench the reaction with saturated aqueous NH4Cl. g. Extract the aqueous layer with ethyl acetate. h. Wash the combined organic layers with water and brine. i. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. j. Purify the crude product by flash column chromatography to yield this compound.

Application in Bioconjugation: Click Chemistry

The terminal alkyne of this compound is a key functional group for its application in "click chemistry," particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne and an azide-functionalized molecule.[4]

Diagram of the CuAAC Reaction

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocol: General CuAAC using this compound

This protocol provides a general procedure for the conjugation of this compound to an azide-containing molecule.[8][9]

-

Materials:

-

This compound

-

Azide-functionalized molecule of interest

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)

-

-

Procedure: a. Dissolve this compound (1 equivalent) and the azide-functionalized molecule (1.1 equivalents) in the chosen solvent system. b. In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO4 (0.1 equivalents) with the ligand (e.g., THPTA, 0.5 equivalents) in water. c. Add the copper/ligand solution to the reaction mixture containing the alkyne and azide. d. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5 - 1.0 equivalents) in water. e. Stir the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS. f. Upon completion, the product can be purified by methods such as preparative HPLC or extraction, depending on the properties of the final conjugate.

Application in PROTAC and ADC Synthesis

A primary application of this compound is in the synthesis of PROTACs and ADCs. In this context, it serves as a flexible linker connecting a protein-targeting ligand to an E3 ligase ligand (in PROTACs) or a cytotoxic drug (in ADCs).[3][10][11]

Workflow for PROTAC Synthesis

Caption: A generalized workflow for the modular synthesis of PROTACs.

Experimental Protocol: Two-Step PROTAC Synthesis

This protocol outlines a general strategy for synthesizing a PROTAC where this compound can be utilized after hydrolysis to the corresponding carboxylic acid.[8]

Step 1: Hydrolysis of this compound to Propargyl-PEG3-acid

-

Materials:

-

This compound

-

Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

-

Solvent (e.g., a mixture of THF and water)

-

Hydrochloric acid (HCl) for neutralization

-

-

Procedure: a. Dissolve this compound in a mixture of THF and water. b. Add an aqueous solution of LiOH or NaOH (e.g., 2-3 equivalents). c. Stir the reaction at room temperature and monitor by TLC until the starting material is consumed. d. Neutralize the reaction mixture with dilute HCl to pH ~3-4. e. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). f. Dry the organic layer, filter, and concentrate to obtain Propargyl-PEG3-acid.

Step 2: PROTAC Assembly

-

Amide Coupling: a. Couple the newly formed Propargyl-PEG3-acid (1.1 equivalents) to the amine-containing Ligand 1 (1 equivalent) using standard peptide coupling reagents (e.g., HATU and DIPEA) in an anhydrous solvent like DMF. b. Stir the reaction at room temperature for 4-12 hours and monitor by LC-MS. c. Work up the reaction and purify the alkyne-functionalized intermediate.

-

Click Chemistry: a. Follow the general CuAAC protocol described previously to conjugate the alkyne-functionalized intermediate with the azide-modified Ligand 2. b. Purify the final PROTAC compound using preparative HPLC.

Conclusion

This compound is a highly versatile and valuable chemical tool for researchers in drug discovery and chemical biology. Its trifunctional nature allows for a modular and efficient approach to the synthesis of complex bioconjugates. The protocols and data presented in this guide provide a solid foundation for the utilization of this linker in the development of next-generation therapeutics like PROTACs and ADCs. As the fields of targeted protein degradation and antibody-drug conjugates continue to expand, the demand for well-defined and versatile linkers such as this compound is expected to grow.

References

- 1. Methyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate | Biopharma PEG [biochempeg.com]

- 2. This compound, 2086689-09-8 | BroadPharm [broadpharm.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 11. medchemexpress.com [medchemexpress.com]

Propargyl-PEG3-Methyl Ester: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Propargyl-PEG3-methyl ester, a heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Structure and Properties

This compound possesses a linear structure composed of a terminal propargyl group, a triethylene glycol (PEG3) spacer, and a methyl ester terminus. The propargyl group provides a reactive alkyne handle for "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The hydrophilic PEG3 spacer enhances solubility and can reduce non-specific binding of conjugated molecules. The methyl ester group can be hydrolyzed to a carboxylic acid, enabling further conjugation possibilities.

The chemical structure of this compound is visualized in the diagram below.

Caption: Chemical structure of this compound.

Physicochemical and Quantitative Data

The key properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₈O₅ | [1][2] |

| Molecular Weight | 230.26 g/mol | [2] |

| CAS Number | 2086689-09-8 | [1] |

| Appearance | Colorless to pale yellow liquid or oil | |

| Purity | Typically ≥95% | [3] |

| Predicted Boiling Point | 298.4 ± 25.0 °C | [2] |

| Predicted Density | 1.063 ± 0.06 g/cm³ | [2] |

| Storage Conditions | -20°C for long-term storage |

Experimental Protocols

Proposed Synthesis of this compound

Reaction Scheme:

Caption: Proposed Williamson ether synthesis of this compound.

Detailed Methodology (Proposed):

-

Preparation: To a solution of methyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., argon or nitrogen), a strong base like sodium hydride (NaH) is added portion-wise at 0°C. The reaction mixture is stirred at this temperature for a specified period to allow for the complete deprotonation of the alcohol.

-

Reaction: Propargyl bromide is then added dropwise to the reaction mixture at 0°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours to overnight, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up and Purification: The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to yield the pure this compound.

Application in Click Chemistry: A General Protocol

The terminal alkyne of this compound readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Workflow for Bioconjugation:

Caption: General workflow for a CuAAC "click" reaction.

Detailed Methodology (General):

-

Reactant Preparation: Dissolve the azide-functionalized molecule of interest and a molar excess of this compound in a suitable solvent system, which can be aqueous, organic, or a mixture, depending on the solubility of the reactants.

-

Catalyst Preparation: Prepare a fresh solution of the copper(I) catalyst. This is often done in situ by mixing copper(II) sulfate (CuSO₄) with a reducing agent such as sodium ascorbate. A copper-ligating agent (e.g., TBTA) can be included to stabilize the Cu(I) oxidation state and improve reaction efficiency.

-

Reaction: Add the catalyst solution to the mixture of the azide (B81097) and alkyne. The reaction is typically carried out at room temperature and can be complete within a few hours. Reaction progress can be monitored by analytical techniques such as LC-MS or HPLC.

-

Purification: Once the reaction is complete, the desired conjugate is purified from excess reagents and catalyst. Purification methods will vary depending on the nature of the conjugate and may include size-exclusion chromatography, affinity chromatography, or dialysis.

Applications in Drug Development and Research

This compound is a versatile tool in the hands of researchers and drug developers. Its primary applications stem from its bifunctional nature, allowing for the straightforward linkage of different molecular entities.

-

PROTACs: This linker is frequently used in the synthesis of PROTACs, where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein.

-

Antibody-Drug Conjugates (ADCs): The propargyl group can be used to attach cytotoxic drugs to antibodies via a stable triazole linkage, a key step in the construction of ADCs for targeted cancer therapy.

-

Bioconjugation and PEGylation: It is widely employed for the PEGylation of proteins, peptides, and other biomolecules.[4] This process can improve the pharmacokinetic properties of therapeutic molecules by increasing their solubility, stability, and circulation half-life.[5]

-

Surface Modification: The reactive ends of this compound can be used to modify the surfaces of nanoparticles, quantum dots, and other materials to enhance their biocompatibility and for the attachment of targeting ligands.

References

- 1. youtube.com [youtube.com]

- 2. This compound | 2086689-09-8 [amp.chemicalbook.com]

- 3. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 4. This compound, 2086689-09-8 | BroadPharm [broadpharm.com]

- 5. Development of an undergraduate pedagogical laboratory experiment for Williamson ether synthesis - American Chemical Society [acs.digitellinc.com]

In-Depth Technical Guide: Synthesis of Propargyl-PEG3-Methyl Ester

This technical guide provides a detailed protocol for the synthesis of Propargyl-PEG3-methyl ester, a bifunctional linker commonly utilized in the development of Proteolysis-Targeting Chimeras (PROTACs) and other bioconjugation applications. The propargyl group allows for click chemistry reactions, while the methyl ester provides a site for further modification or can be hydrolyzed to a carboxylic acid.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.

Overview of the Synthesis

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the deprotonation of a hydroxyl group on a triethylene glycol (PEG3) backbone that already contains a methyl ester, followed by nucleophilic attack on propargyl bromide. This approach is efficient and provides a straightforward route to the desired product.

Experimental Protocol

This section details the step-by-step methodology for the synthesis of this compound.

2.1. Materials and Reagents

-

Methyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Propargyl bromide (80% in toluene)

-

Anhydrous Tetrahydrofuran (THF)

-

Hexane (B92381) (for washing)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

2.2. Reaction Setup and Procedure

-

Preparation: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with methyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate (1 equivalent).

-

Dissolution: Anhydrous THF is added to dissolve the starting material completely.

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 30 minutes, allowing for the formation of the alkoxide.

-

Alkylation: Propargyl bromide (1.5 equivalents, 80% in toluene) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride at 0 °C.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

2.3. Purification

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield this compound as a colorless oil.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₆O₅ |

| Molecular Weight | 216.23 g/mol |

| Typical Yield | 75-85% |

| Purity (by NMR) | >95% |

| Appearance | Colorless to pale yellow oil |

Characterization

The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the propargyl group (a triplet at ~2.4 ppm for the alkyne proton and a doublet at ~4.2 ppm for the methylene (B1212753) protons adjacent to the alkyne), the PEG backbone (multiplets between 3.6 and 3.8 ppm), the methylene group adjacent to the ester (~4.1 ppm), and the methyl ester group (a singlet at ~3.7 ppm) are expected.

-

Mass Spectrometry (ESI-MS): The calculated mass [M+Na]⁺ for C₁₀H₁₆O₅ is expected.

Visualization of the Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Applications in PROTAC Development

This compound serves as a versatile linker in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The propargyl group of this linker can be coupled to an azide-functionalized ligand for the target protein or the E3 ligase via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. The methyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to the other ligand using standard amide bond formation chemistry.

The following diagram illustrates the general logic of using a bifunctional linker in PROTAC assembly.

References

Propargyl-PEG3-Methyl Ester: A Technical Guide to its Role as a Versatile Linker in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl-PEG3-methyl ester is a heterobifunctional chemical linker integral to the advancement of targeted therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This molecule does not possess an intrinsic pharmacological mechanism of action; instead, its utility lies in its chemical architecture, which facilitates the stable and efficient conjugation of two distinct molecular entities. This technical guide delineates the functionalities of its constituent parts, its applications in modern drug development, and the chemical principles governing its use.

Core Functionality: A Bridge for Targeted Therapeutics

This compound is a polyethylene (B3416737) glycol (PEG) derivative that serves as a molecular bridge. Its structure comprises three key components: a propargyl group, a three-unit polyethylene glycol (PEG3) spacer, and a methyl ester terminal group. The synergy of these components provides a versatile platform for chemical conjugation.

| Component | Chemical Group | Functionality | Application |

| Propargyl Group | Alkyne (-C≡CH) | Enables covalent bond formation with azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3][4][5][6] | Conjugation to azide-modified proteins, peptides, small molecules, or surfaces. |

| PEG3 Spacer | -(CH₂CH₂O)₃- | Provides a flexible, hydrophilic spacer of a defined length. | Improves solubility and biocompatibility of the final conjugate, and provides spatial separation between the linked molecules.[7] |

| Methyl Ester Group | -COOCH₃ | Can be hydrolyzed to a carboxylic acid (-COOH), which can then be activated to react with primary amines (-NH₂).[2] | Serves as a handle for subsequent conjugation to proteins or other amine-containing molecules. |

Mechanism of Action in Drug Conjugate Synthesis

The "mechanism of action" of this compound is its chemical reactivity that enables the synthesis of complex biomolecules. The primary application is in the construction of PROTACs and ADCs, where it acts as a linker to connect a targeting moiety to an effector molecule.

Application in PROTAC Synthesis

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][9][10] this compound can be utilized as a component of the linker connecting the target-binding ligand to the E3 ligase-binding ligand.

Below is a generalized workflow for incorporating a propargyl-PEG linker into a PROTAC.

Caption: A generalized workflow for the synthesis of a PROTAC utilizing a propargyl-PEG linker.

The logical relationship for PROTAC action, once synthesized, is illustrated below.

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Application in Antibody-Drug Conjugate (ADC) Synthesis

ADCs are targeted therapies consisting of an antibody linked to a cytotoxic payload. This compound and its derivatives (such as Propargyl-PEG3-NHS ester) are used to attach the cytotoxic drug to the antibody.[8][10]

Experimental Protocols

While specific protocols are highly dependent on the molecules being conjugated, the following provides a general methodology for the key reactions involving this compound.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule to the propargyl group of the linker.

Materials:

-

This compound

-

Azide-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., DMSO, DMF, or aqueous buffers)

Procedure:

-

Dissolve the this compound and the azide-functionalized molecule in the chosen solvent.

-

Prepare a fresh solution of sodium ascorbate.

-

Prepare a solution of CuSO₄.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The final concentrations typically range from 0.1 to 1 mM for the reactants, with a 5-10 fold molar excess of sodium ascorbate over CuSO₄.

-

Allow the reaction to proceed at room temperature for 1-4 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).

-

Purify the resulting conjugate using chromatography (e.g., HPLC or column chromatography).

Protocol: Hydrolysis of Methyl Ester and Amine Coupling

This protocol outlines the conversion of the methyl ester to a carboxylic acid and subsequent coupling to an amine-containing molecule.

Materials:

-

This compound conjugate

-

Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

-

Solvent (e.g., Methanol (B129727)/Water mixture)

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

-

Amine-containing molecule

-

Anhydrous aprotic solvent (e.g., DMF or DCM)

Procedure: Part A: Hydrolysis

-

Dissolve the this compound conjugate in a mixture of methanol and water.

-

Add an aqueous solution of LiOH or NaOH.

-

Stir the reaction at room temperature and monitor by LC-MS until the starting material is consumed.

-

Neutralize the reaction with a mild acid (e.g., HCl) and extract the product.

-

Purify the resulting carboxylic acid.

Part B: Amine Coupling (via NHS ester formation)

-

Dissolve the purified carboxylic acid product in an anhydrous aprotic solvent.

-

Add NHS and DCC in slight molar excess.

-

Allow the activation reaction to proceed for 1-2 hours at room temperature.

-

Remove the dicyclohexylurea byproduct by filtration.

-

Add the amine-containing molecule to the filtrate containing the activated NHS ester.

-

Allow the coupling reaction to proceed for 2-12 hours at room temperature.

-

Purify the final conjugate using chromatography.

Conclusion

This compound is a fundamental building block in the construction of complex, targeted therapeutics. Its value is not in direct biological activity, but in its capacity as a versatile and efficient chemical linker. Understanding the chemistry of its functional groups is paramount for its successful application in the development of next-generation drugs such as PROTACs and ADCs. The strategic use of such linkers allows for precise control over the architecture of these complex molecules, ultimately influencing their efficacy and safety profiles.

References

- 1. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 2. This compound, 2086689-09-8 | BroadPharm [broadpharm.com]

- 3. Propargyl-PEG3-NHS ester, 1428629-71-3 | BroadPharm [broadpharm.com]

- 4. Propargyl-PEG3-alcohol, 7218-43-1 | BroadPharm [broadpharm.com]

- 5. Propargyl-PEG3-acid, 1347760-82-0 | BroadPharm [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - Immunomart [immunomart.com]

- 10. xcessbio.com [xcessbio.com]

Technical Guide: Propargyl-PEG3-methyl ester in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, applications, and experimental considerations for Propargyl-PEG3-methyl ester, a versatile heterobifunctional linker molecule. This guide is intended to support researchers and drug development professionals in leveraging this compound for advanced applications such as the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation strategies.

Core Physical Properties

This compound, identified by CAS Number 2086689-09-8 , is a key building block in modern chemical biology and medicinal chemistry.[1][2][3] Its structure features a terminal propargyl group, a triethylene glycol (PEG3) spacer, and a methyl ester terminus. This unique combination of functional groups provides a valuable tool for covalently linking molecules of interest.

The physical properties of this compound are summarized in the table below. It is important to note that while some properties are well-documented, specific quantitative data such as density, boiling point, and melting point are not consistently available across commercial suppliers.

| Property | Value | Reference(s) |

| CAS Number | 2086689-09-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₈O₅ | [1] |

| Molecular Weight | 230.26 g/mol | [4] |

| Appearance | Not explicitly stated; likely a liquid | |

| Purity | Typically ≥95% or ≥98% | [1][5] |

| Solubility | Soluble in DMSO, DCM, DMF | [6][7] |

| Storage Conditions | -20°C | [1] |

Applications in Drug Discovery: PROTACs and Bioconjugation

The primary application of this compound is as a linker in the synthesis of PROTACs.[] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10][11] The propargyl group of the linker readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[12] This allows for the straightforward conjugation of an azide-modified molecule, such as a ligand for a target protein or an E3 ligase. The methyl ester can be hydrolyzed under basic conditions to a carboxylic acid, providing an additional handle for conjugation.[2]

The hydrophilic PEG3 spacer enhances the solubility of the resulting conjugate in aqueous media, which is often a critical factor for biological applications.[7]

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is depicted in the signaling pathway diagram below.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

A common experimental workflow for the synthesis of a PROTAC using a propargyl-PEG linker involves a modular, two-step process often leveraging click chemistry.

General Workflow for PROTAC Synthesis

The following diagram illustrates a typical workflow for synthesizing a PROTAC using this compound.

Caption: Modular workflow for PROTAC synthesis.

Detailed Methodologies

Step 1: Amide Coupling (if methyl ester is hydrolyzed)

If the methyl ester is to be used as a conjugation handle, it must first be hydrolyzed to a carboxylic acid.

-

Hydrolysis: Dissolve this compound in a suitable solvent (e.g., a mixture of methanol (B129727) and water). Add a base such as lithium hydroxide (B78521) (LiOH) and stir at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Work-up: Neutralize the reaction mixture with a weak acid and extract the product with an organic solvent. Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude Propargyl-PEG3-acid.

-

Amide Coupling: Dissolve the resulting Propargyl-PEG3-acid and the first amine-containing ligand in an anhydrous solvent like DMF. Add a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). Stir the reaction at room temperature for several hours until completion is confirmed by LC-MS.

-

Purification: Purify the resulting propargyl-containing intermediate by chromatography (e.g., preparative HPLC).

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This step conjugates the propargyl-functionalized intermediate with an azide-containing second ligand.

-

Reaction Setup: Dissolve the propargyl-containing intermediate and the azide-functionalized second ligand in a suitable solvent system (e.g., a mixture of t-butanol and water or DMSO).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of a copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270) in water. A copper ligand such as TBTA can be pre-mixed with the copper sulfate to stabilize the Cu(I) oxidation state.

-

Click Reaction: Add the catalyst solution to the reaction mixture. Stir at room temperature for 2 to 8 hours. Monitor the reaction progress by LC-MS.

-

Purification: Upon completion, the reaction mixture can be diluted with water and the product extracted. The final PROTAC is then purified, typically by preparative HPLC.

-

Characterization: Confirm the identity and purity of the final PROTAC using analytical techniques such as LC-MS and NMR.

This guide provides a foundational understanding of this compound for its application in advanced drug discovery and bioconjugation. Researchers should always refer to specific product data sheets and relevant literature for the most accurate and up-to-date information.

References

- 1. This compound, 2086689-09-8 | BroadPharm [broadpharm.com]

- 2. This compound-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 3. Propargyl-PEG3-alcohol, 7218-43-1 | BroadPharm [broadpharm.com]

- 4. This compound [myskinrecipes.com]

- 5. 炔丙基-PEG3-甲酯 - CAS:2086689-09-8 - 阿镁生物 [amaybio.com]

- 6. Propargyl-PEG3-NHS ester, 1428629-71-3 | BroadPharm [broadpharm.com]

- 7. Propargyl-PEG3-bromide, 203740-63-0 | BroadPharm [broadpharm.com]

- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

Propargyl-PEG3-Methyl Ester: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Propargyl-PEG3-methyl ester, a versatile heterobifunctional linker crucial in modern drug discovery and bioconjugation. This document details its physicochemical properties, particularly solubility, and provides insights into its application in experimental settings.

Physicochemical Properties and Solubility Data

This compound is a derivative of polyethylene (B3416737) glycol (PEG) that contains a terminal propargyl group and a methyl ester. The propargyl group allows for covalent linkage to azide-containing molecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition, a cornerstone of "click chemistry".[1] The PEG linker itself enhances the solubility and biocompatibility of the resulting conjugate.[2][3]

While specific quantitative solubility data for this compound is not widely published, the general solubility of PEG linkers is well-established.[2] The hydrophilic nature of the ethylene (B1197577) oxide repeats imparts aqueous solubility.[2] Qualitative data for structurally similar compounds are available and provide a strong indication of the solubility of this compound.

Table 1: Qualitative Solubility of Related Propargyl-PEG3 Compounds

| Compound | Solvents |

| Propargyl-PEG3-acid[4] | Water, DMSO, DCM, DMF |

| Propargyl-PEG3-amine[4] | Water, DMSO, DCM, DMF |

| Propargyl-PEG3-NHS ester[5] | DMSO, DCM, DMF |

DMSO: Dimethyl sulfoxide, DCM: Dichloromethane, DMF: Dimethylformamide

A quantitative solubility value has been reported for a closely related compound, Propargyl-PEG3-NHS ester, which can serve as a useful reference point for researchers.

Table 2: Quantitative Solubility of Propargyl-PEG3-NHS Ester

| Compound | Solvent | Solubility |

| Propargyl-PEG3-NHS ester[6] | DMSO | 200 mg/mL (638.37 mM) |

| (Requires sonication for dissolution) |

Core Applications in Drug Development

This compound and similar PEG linkers are integral components in the design and synthesis of advanced therapeutics, most notably Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[6][7]

In the context of PROTACs , the PEG linker serves to connect a ligand that binds to a target protein of interest with a ligand for an E3 ubiquitin ligase.[8][9] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][10] The flexibility and hydrophilicity of the PEG linker are critical for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[]

The experimental workflow for utilizing this compound typically involves its role as a building block in a multi-step chemical synthesis. The propargyl group provides a reactive handle for a click chemistry reaction, a highly efficient and specific method for bioconjugation.[1]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general protocol for a copper-catalyzed click chemistry reaction, which can be adapted for use with this compound and an azide-containing molecule. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.[12][13]

Materials:

-

This compound (alkyne)

-

Azide-functionalized molecule of interest

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

-

Appropriate solvent (e.g., water, DMSO, or a mixture)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the THPTA ligand in water (e.g., 200 mM).[12]

-

Prepare a stock solution of CuSO4 in water (e.g., 100 mM).[12]

-

Prepare a stock solution of sodium ascorbate in water (e.g., 100 mM). This solution should be made fresh.[12]

-

Dissolve the alkyne (this compound) and the azide-containing molecule in a suitable solvent.

-

-

Copper Catalyst Preparation:

-

Shortly before initiating the reaction, mix the CuSO4 and THPTA ligand solutions in a 1:2 molar ratio and incubate for a few minutes.[12]

-

-

Click Reaction:

-

In a reaction vessel, combine the solution of the azide-containing molecule with an excess of the alkyne (this compound), typically 1.5 to 5 equivalents.

-

Add the pre-mixed THPTA/CuSO4 catalyst to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Allow the reaction to proceed at room temperature for 30 to 60 minutes.[12] The reaction progress can be monitored by an appropriate analytical technique, such as TLC or LC-MS.

-

-

Purification:

-

Upon completion, the desired product can be purified from the reaction mixture using standard techniques such as column chromatography, HPLC, or precipitation.

-

Signaling Pathway: PROTAC Mechanism of Action

PROTACs leverage the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[8] The following diagram illustrates this signaling pathway.

References

- 1. labinsights.nl [labinsights.nl]

- 2. chempep.com [chempep.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. Propargyl-PEG3-amine, 932741-19-0 | BroadPharm [broadpharm.com]

- 5. Propargyl-PEG3-NHS ester, 1428629-71-3 | BroadPharm [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Immunomart [immunomart.com]

- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 12. confluore.com.cn [confluore.com.cn]

- 13. broadpharm.com [broadpharm.com]

Propargyl-PEG3-methyl ester safety and handling

An In-depth Technical Guide on the Safety and Handling of Propargyl-PEG3-methyl ester

For Researchers, Scientists, and Drug Development Professionals

Overview and Scope

This compound is a bifunctional molecule commonly used in bioconjugation, drug delivery, and proteomics. It features a terminal alkyne (propargyl group) for "click chemistry" reactions and a methyl ester group. While the polyethylene (B3416737) glycol (PEG) linker generally imparts low toxicity, the reactive propargyl group necessitates careful handling. This guide provides a comprehensive overview of the known and inferred safety data, handling procedures, and reactivity of this compound.

Hazard Identification and Classification

The primary hazards are associated with the propargyl functional group, which in other small molecules can be toxic, flammable, and reactive[1][2][3][4][5]. While the larger PEG chain may mitigate some of these properties, the compound should be treated with caution. The following GHS (Globally Harmonized System) classifications are inferred from a structurally similar compound, Propargyl-PEG5-NHS ester[6].

Inferred GHS Classification:

| Hazard Class | Category |

| Acute toxicity, Oral | Category 4 |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2A |

| Specific target organ toxicity, single exposure (Respiratory tract irritation) | Category 3 |

Associated Hazard Statements:

-

H315: Causes skin irritation[6].

-

H319: Causes serious eye irritation[6].

-

H335: May cause respiratory irritation[6].

Physical and Chemical Properties

Specific quantitative data for this compound is limited. The table below presents data for a related compound, Propargyl-PEG5-NHS ester, to provide an estimation of its physical state and properties[6].

| Property | Inferred Value (from Propargyl-PEG5-NHS ester) |

| Appearance | Viscous Liquid |

| Boiling Point | 497.6 ± 55.0 °C at 760 mmHg |

| Relative Density | 1.23 ± 0.1 g/cm³ |

First-Aid Measures

In case of exposure, follow these first-aid guidelines and seek medical attention.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[8][9]. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[8]. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[8][9]. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[8][9]. |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the reagent and ensure user safety.

5.1. Precautions for Safe Handling

-

Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood[8][10].

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a laboratory coat[8][10].

-

Avoid inhalation of mists or vapors[6].

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling the material[6].

5.2. Conditions for Safe Storage

-

Store in a tightly sealed container in a cool, dry place. The recommended long-term storage temperature is -20°C[7].

-

The compound may be moisture-sensitive; consider storing under an inert atmosphere (e.g., argon or nitrogen)[11][12][].

-

Keep away from incompatible materials such as strong acids, strong bases, and strong oxidizing/reducing agents[7].

-

Keep away from sources of ignition[14].

Accidental Release and Disposal

6.1. Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 5.1[9].

-

Containment and Cleanup: Absorb the spill with a non-combustible, inert material such as sand or vermiculite. Collect the absorbed material into a suitable, labeled container for disposal[8].

-

Environmental Precautions: Prevent the material from entering drains or waterways[9].

6.2. Disposal Considerations

-

Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations. Contact a licensed professional waste disposal service for guidance[7].

Experimental Protocols

General Protocol for Handling and Use of this compound

This protocol outlines a general procedure for using this reagent in a typical bioconjugation reaction.

-

Preparation and Setup:

-

Reagent Preparation:

-

If the reagent is a liquid, use a calibrated micropipette for accurate measurement. If it is a solid, weigh it carefully in the fume hood.

-

Prepare a stock solution by dissolving the reagent in a suitable anhydrous solvent (e.g., DMSO, DMF)[11][12]. Note that the NHS ester moiety is prone to hydrolysis and stock solutions should be prepared fresh.

-

-

Reaction Procedure:

-

In a clean, dry reaction vessel, combine the substrate (e.g., an azide-containing molecule for a click reaction) with the appropriate buffer or solvent.

-

Add the this compound stock solution to the reaction mixture.

-

If the reaction is air or moisture sensitive, maintain an inert atmosphere (e.g., with argon or nitrogen).

-

Allow the reaction to proceed under the conditions specified by your experimental design (e.g., temperature, time).

-

-

Post-Reaction:

-

Quench the reaction as necessary.

-

Purify the final product using standard laboratory methods (e.g., dialysis, size exclusion chromatography, HPLC).

-

Properly label and store the purified product.

-

-

Cleanup:

-

Dispose of all chemical waste, including solvents and unused reagent, in designated hazardous waste containers.

-

Thoroughly clean the work area.

-

Remove and properly dispose of PPE.

-

Wash hands thoroughly.

-

Visualizations

Caption: A logical workflow for the safe handling of this compound.

Caption: The key reactive sites of the this compound molecule.

References

- 1. ICSC 0673 - PROPARGYL ALCOHOL [chemicalsafety.ilo.org]

- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. nj.gov [nj.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Propargyl-PEG13-acid|MSDS [dcchemicals.com]

- 8. axispharm.com [axispharm.com]

- 9. abmole.com [abmole.com]

- 10. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]

- 14. carlroth.com [carlroth.com]

Propargyl-PEG3-methyl ester: A Technical Guide for Researchers

CAS Number: 2086689-09-8

This in-depth technical guide provides essential information on Propargyl-PEG3-methyl ester, a bifunctional linker increasingly utilized by researchers, scientists, and drug development professionals. This document details its chemical properties, applications in bioconjugation, and provides experimental protocols for its use.

Core Compound Specifications

This compound is a versatile tool in the field of bioconjugation and drug discovery. It features a terminal propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" and a methyl ester group that can be hydrolyzed to a carboxylic acid for subsequent conjugation.[1] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and flexibility of the resulting conjugates.

| Property | Value | Reference |

| CAS Number | 2086689-09-8 | |

| Molecular Formula | C₁₁H₁₈O₅ | |

| Molecular Weight | 230.26 g/mol | |

| Appearance | Varies (typically a liquid or oil) | |

| Purity | ≥95% | |

| Storage Conditions | -20°C |

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable linker in several applications, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The propargyl and ester functionalities of this linker allow for the sequential or convergent attachment of a target protein ligand and an E3 ligase ligand.

The "click chemistry" handle provided by the propargyl group offers a highly efficient and specific method for conjugation with azide-modified molecules.[3] This reaction is widely used in the development of complex biomolecules.

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating this compound to an azide-containing molecule.

Materials:

-

This compound

-

Azide-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Appropriate solvent (e.g., DMSO, DMF, or aqueous buffer)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or DMF).

-

Prepare a stock solution of the azide-containing molecule in a compatible solvent.

-

Prepare a stock solution of CuSO₄ in water.

-

Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

-

Prepare a stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a reaction vessel, combine the this compound and the azide-containing molecule in the desired molar ratio (typically a slight excess of one reagent is used).

-

Add the THPTA ligand to the reaction mixture, followed by the CuSO₄ solution. A common molar ratio of ligand to copper is 5:1 to protect biomolecules.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

-

-

Reaction Conditions:

-

The reaction is typically carried out at room temperature.

-

Reaction times can vary from 1 to 24 hours, depending on the substrates. The progress of the reaction can be monitored by techniques such as TLC, LC-MS, or HPLC.

-

-

Purification:

-

Upon completion, the reaction mixture can be purified using standard techniques such as column chromatography, preparative HPLC, or dialysis (for biomolecules) to isolate the desired conjugate.

-

Hydrolysis of the Methyl Ester

This protocol outlines the conversion of the methyl ester to a carboxylic acid, which can then be used for conjugation to amine-containing molecules.

Materials:

-

This compound conjugate

-

Lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH)

-

Solvent system (e.g., a mixture of THF, methanol, and water)

-

Acidic solution for neutralization (e.g., dilute HCl)

Procedure:

-

Reaction Setup:

-

Dissolve the this compound conjugate in a suitable solvent mixture (e.g., THF:Methanol:Water).

-

Add an aqueous solution of LiOH or NaOH to the reaction mixture. The molar excess of the base will depend on the substrate.

-

-

Reaction Conditions:

-

The reaction is typically stirred at room temperature.

-

The progress of the hydrolysis can be monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully neutralize the mixture with a dilute acid.

-

The product can be extracted with an organic solvent.

-

The organic layers are then combined, dried, and the solvent is removed under reduced pressure to yield the carboxylic acid product, which can be further purified if necessary.

-

Conjugation of the Hydrolyzed Linker to a Primary Amine

This protocol describes the conjugation of the carboxylic acid-terminated linker to a primary amine-containing molecule (e.g., a protein or small molecule ligand) using carbodiimide (B86325) chemistry.

Materials:

-

Carboxylic acid-terminated linker

-

Amine-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Appropriate buffer (e.g., MES buffer for activation and PBS for conjugation)

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve the carboxylic acid-terminated linker in an appropriate buffer (e.g., MES buffer, pH 4.5-6.0).

-

Add EDC and NHS (or sulfo-NHS) to the solution. Typically, a slight molar excess of the coupling reagents is used.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

-

Conjugation to the Amine:

-

Add the amine-containing molecule to the activated linker solution. It is often beneficial to adjust the pH to 7.2-8.0 for efficient coupling.

-

The reaction is typically incubated for 2 hours to overnight at room temperature or 4°C.

-

-

Quenching and Purification:

-

The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine).

-

The final conjugate is purified using methods appropriate for the molecule of interest, such as dialysis, size-exclusion chromatography, or HPLC.

-

Illustrative Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the general workflow for PROTAC synthesis and the targeted degradation of BTK.

Caption: General workflow for synthesizing a PROTAC using this compound.

Caption: Mechanism of BTK protein degradation mediated by a PROTAC.

References

The Role of the Methyl Ester in Bioconjugation: A Technical Guide

Introduction

In the intricate field of bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, is paramount for the development of therapeutics, diagnostics, and research tools. The success of these conjugations hinges on the precise control of chemical reactivity. The methyl ester functional group emerges as a versatile player in this domain, serving dual roles. Primarily recognized as a stable and reliable protecting group for carboxylic acids, it prevents unwanted side reactions during synthetic steps. More recently, its utility has expanded, with derivatives like maleamic methyl esters being employed as direct reactive partners for specific and stable bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This guide provides an in-depth exploration of the chemistry, applications, and methodologies surrounding the use of methyl esters in bioconjugation.

The Methyl Ester as a Carboxylic Acid Protecting Group

The most prevalent role of the methyl ester in bioconjugation is to act as a temporary shield for carboxylic acid groups.[1][2] Carboxylic acids are nucleophilic and can interfere with many common bioconjugation reactions that target other functional groups, such as amines or thiols. By converting the carboxylic acid to a methyl ester, its reactivity is masked, allowing other chemical transformations to proceed with high selectivity.

The general workflow involves three key stages: protection, conjugation, and deprotection. The stability of the methyl ester allows it to withstand a variety of reaction conditions before its selective removal to regenerate the native carboxylic acid.[3]

Deprotection: Saponification

The removal of the methyl ester is most commonly achieved through saponification—a base-catalyzed hydrolysis reaction.[4] This process is typically irreversible under basic conditions because the final step is a highly favorable acid-base reaction between the generated carboxylic acid and the alkoxide, forming a stable carboxylate salt.[4][5] Subsequent acidification during workup fully restores the carboxylic acid.

The Methyl Ester as a Reactive Moiety

While less reactive than activated esters such as N-hydroxysuccinimide (NHS) esters, methyl esters can directly participate in bioconjugation reactions, offering unique advantages in specific contexts.

Direct Aminolysis

Methyl esters can react with primary amines to form stable amide bonds. This reaction, known as aminolysis, generally requires more stringent conditions than reactions with activated esters, such as a high molar excess of the amine or elevated temperatures.[6][7] However, it provides a direct route to amide bond formation without the need for prior activation of a carboxylic acid.

Maleamic Methyl Ester Chemistry for Thiol Conjugation

A significant advancement in bioconjugation, particularly for ADCs, is the use of linkers based on maleamic methyl esters.[][9] Traditional maleimide (B117702) linkers react with thiols to form a thiosuccinimide linkage, which can exhibit instability and undergo ring-opening or retro-Michael reactions. In contrast, maleamic methyl ester-based linkers react with thiols in a one-step process to directly yield a stable, open-ring thioether conjugate.[][9] This approach circumvents the stability issues associated with traditional maleimides while retaining their high reactivity and selectivity for thiols under mild physiological conditions.[]

Precursor to Activated Esters

In multi-step syntheses, a methyl ester can serve as a stable, storable precursor to a more reactive species. The methyl ester can be quantitatively hydrolyzed to its corresponding carboxylic acid, which is then activated in situ—for example, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)—to form a highly amine-reactive NHS ester immediately prior to conjugation.[10][11] This strategy is useful when the activated ester itself is unstable to storage or purification.

Quantitative Data Summary

The efficiency of bioconjugation reactions involving methyl esters is dependent on the specific chemistry and reaction conditions. The table below summarizes key quantitative parameters from various studies.

| Parameter | Reaction Type | Reagents/Conditions | Yield/Result | Reference |

| Yield | Amide Formation | Glycyrrhizic acid (GA) with amino-acid methyl esters, EDC, Et3N in DMF | 52 - 60% | [11] |

| Yield | ADC Synthesis | Maleamic methyl ester-based linker with anti-HER2 antibody | Average Drug-to-Antibody Ratio (DAR) of ~4 | [9] |

| Yield | Saponification | Methyl ester with NaOH in MeOH, reflux for 4 hours | 98% | [12] |

| Yield | Azide Synthesis | Methyl 4-chlorobutanoate with NaN3 followed by hydrolysis | 70% over two steps | [10] |

| Reaction Time | NHS Ester Conjugation | Protein with NHS ester | 1 - 4 hours at room temperature | [13] |

| Reaction Time | Saponification | Heptapeptide ester with DBU/LiBr in THF/H₂O | "Short reaction times" | [14] |

| Stability | NHS Ester Hydrolysis | NHS ester in aqueous solution | Half-life of 4–5 hours at 0°C and pH 7 | [10] |

Experimental Protocols

Protocol 1: General Saponification of a Methyl Ester on a Biomolecule

This protocol describes the basic hydrolysis to deprotect a carboxylic acid.

-

Dissolution: Dissolve the methyl ester-protected biomolecule in a suitable organic solvent that is miscible with water (e.g., Tetrahydrofuran (THF) or Methanol).

-

Base Addition: Prepare a 1-2 M aqueous solution of Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH). Add 2-20 molar equivalents of the base solution to the biomolecule solution.[14] The use of LiOH is often preferred for sensitive peptide esters.[14]

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, mass spectrometry). Reaction times can vary from a few hours to overnight depending on the substrate's stability and steric hindrance.[12]

-

Neutralization: Once the reaction is complete, cool the mixture in an ice bath. Carefully acidify the solution to a pH of ~3-4 by adding a cold, dilute acid (e.g., 1 M HCl or citric acid).[11] This step protonates the carboxylate salt to form the free carboxylic acid.

-

Extraction & Purification: If applicable, extract the product with an organic solvent (e.g., ethyl ether).[12] Dry the organic phase, filter, and remove the solvent under reduced pressure. Purify the final product using chromatography or other appropriate methods.

Protocol 2: Thiol Conjugation using a Maleamic Methyl Ester Linker

This protocol outlines the conjugation of a thiol-containing biomolecule (e.g., a reduced antibody) to a maleamic methyl ester-based linker-drug conjugate.

-

Buffer Preparation: Prepare a conjugation buffer such as phosphate-buffered saline (PBS) at a pH between 6.5 and 7.5. Ensure the buffer is degassed and free of other nucleophiles.

-

Biomolecule Preparation: Dissolve the thiol-containing biomolecule (e.g., protein, peptide) in the conjugation buffer. If necessary, cysteine residues on an antibody can be made available by gentle reduction with an agent like TCEP.

-

Linker-Drug Preparation: Dissolve the maleamic methyl ester linker-drug conjugate in a minimal amount of a water-miscible organic co-solvent like DMSO.

-

Conjugation Reaction: Add the linker-drug solution to the biomolecule solution with gentle stirring. A molar excess of the linker-drug (e.g., 5-10 fold) is typically used.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The reaction occurs under mild conditions to yield the stable, ring-opened thioether product directly.[][9]

-

Purification: Remove excess, unreacted linker-drug and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against the desired storage buffer.

-

Characterization: Characterize the final conjugate using techniques like hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR) and mass spectrometry to confirm the covalent modification.[9]

Protocol 3: Amide Conjugate Synthesis via Direct Aminolysis

This protocol describes the direct reaction between a methyl ester and an amine.

-

Reactant Preparation: Dissolve the methyl ester-containing molecule in a suitable solvent (e.g., diethyl ether or DMF).[6][11]

-

Amine Addition: Add a high molar excess of the amine-containing molecule to the solution. For example, when reacting a methyl ester with 1,2-diaminoethane, a high excess of the diamine is used to minimize crosslinking.[6]

-

Reaction Conditions: Stir the mixture at room temperature for an extended period (e.g., 18-24 hours).[6][11] In some cases, gentle heating may be required to drive the reaction to completion.

-

Workup: After the reaction, evaporate the solvent and remove the excess amine in vacuo.[6]

-

Purification: Purify the resulting amide conjugate using an appropriate method, such as silica (B1680970) gel column chromatography, to isolate the desired product from any unreacted starting materials.[6]

Conclusion

The methyl ester functional group holds a significant and evolving role in the field of bioconjugation. Its classical application as a robust and easily removable protecting group for carboxylic acids remains a cornerstone of complex biomolecule synthesis. This allows for highly selective reactions at other sites within a molecule. Furthermore, the development of novel chemistries, such as those involving maleamic methyl esters, has transformed the methyl ester from a passive protector into an active participant in forming stable covalent linkages. This dual utility underscores its importance and versatility, providing researchers and drug developers with a powerful tool to construct the precisely engineered bioconjugates that drive innovation in medicine and biotechnology.

References

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. Protective Groups [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. microdetection.cn [microdetection.cn]

- 7. mdpi.com [mdpi.com]

- 9. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Glycyrrhizic Acid Conjugates with Amino-Acid Methyl Esters and their Ability to Stimulate Antibody Genesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Saponification-Typical procedures - operachem [operachem.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Propargyl-PEG3-methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for bioconjugation.[1][2][3][4] This reaction forms a stable triazole linkage between an azide (B81097) and a terminal alkyne, providing high yields under mild, aqueous conditions.[2][4] Propargyl-PEG3-methyl ester is a valuable reagent in this field, featuring a terminal alkyne for click chemistry and a polyethylene (B3416737) glycol (PEG) spacer that enhances the solubility and pharmacokinetic properties of conjugated molecules.[5][6] The methyl ester group can be hydrolyzed under basic conditions if further functionalization is required.[7]

These characteristics make this compound an ideal tool for a variety of applications in research and drug development, including:

-

PEGylation of Proteins and Peptides: Improving the stability, solubility, and in vivo circulation time of therapeutic proteins and peptides.[8][9][10]

-

Drug Delivery and Targeting: Conjugating small molecule drugs or targeting ligands to nanoparticles, antibodies, or other carrier molecules.[6][8][11]

-

Biomolecule Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins, nucleic acids, and other biomolecules for detection and imaging.[2]

-

Surface Modification: Functionalizing surfaces for proteomics, diagnostics, and material science applications.

Reaction Principle

The core of the application is the CuAAC reaction, which involves the copper(I)-catalyzed cycloaddition of the terminal alkyne on this compound with an azide-modified molecule of interest. The reaction is highly specific and proceeds rapidly under biocompatible conditions.

Figure 1: General scheme of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocols

Protocol 1: General PEGylation of an Azide-Modified Protein

This protocol describes a general method for the PEGylation of a protein that has been previously modified to contain an azide group.

Materials:

-

Azide-modified protein

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270) (Na-Ascorbate)

-

Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended for protecting proteins from oxidation)[9]

-

Phosphate-buffered saline (PBS), pH 7.4

-

Degassed water

-

Amicon® Ultra centrifugal filter units for buffer exchange and purification

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of CuSO4 in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in degassed water. This solution should be made fresh.

-

Prepare a 10 mM stock solution of TBTA in DMSO.

-

Prepare a 100 mM stock solution of this compound in DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, dissolve the azide-modified protein in PBS to a final concentration of 1-5 mg/mL.

-

Add this compound to the protein solution. The molar excess will depend on the protein and the desired degree of PEGylation (a 10-50 fold molar excess is a good starting point).

-

If using a ligand, add TBTA to the reaction mixture to a final concentration of 1 mM.

-

Add CuSO4 to a final concentration of 0.1 mM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation to minimize protein degradation.

-

-

Purification:

-

Remove unreacted PEG reagent and catalyst by buffer exchange using an appropriately sized centrifugal filter unit.

-

Wash the sample several times with PBS.

-

-

Analysis:

-

Analyze the PEGylated protein by SDS-PAGE to observe the increase in molecular weight.

-

Further characterization can be performed using techniques such as MALDI-TOF mass spectrometry to determine the number of PEG chains conjugated per protein molecule.[8]

-

Figure 2: Workflow for the PEGylation of an azide-modified protein.

Quantitative Data Summary

The efficiency of the copper-catalyzed click chemistry reaction can be influenced by several factors including the concentration of reactants, the catalyst system, and the reaction time. The following table summarizes typical reaction parameters and outcomes.

| Parameter | Value | Outcome | Reference |

| Reactants | |||

| Azide-modified Protein | 1 mg/mL | - | [8] |

| Propargyl-PEG-alkyne | 2:1 molar ratio to protein | High conversion | [9] |

| Catalyst System | |||

| CuSO4 | 2-4 eq. | >98% yield for some compounds | [1] |

| Sodium Ascorbate | 2.2-4.4 eq. | >98% yield for some compounds | [1] |

| Reaction Conditions | |||

| Temperature | Room Temperature | High yield | [1] |

| Time | 18 hours | 78% overall yield in a multi-step synthesis | [1] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Reaction Yield | Inactive catalyst | Prepare fresh sodium ascorbate solution. Ensure proper storage of CuSO4. |

| Steric hindrance | Increase the molar excess of the this compound. Increase reaction time. | |

| Low concentration of reactants | Concentrate the protein solution. | |

| Protein Precipitation | Oxidation of the protein | Degas all buffers. Consider using a copper-chelating ligand like TBTA. |

| High concentration of organic solvent | Ensure the final concentration of DMSO (from stock solutions) is low (<5%). | |

| Non-specific Labeling | - | While highly specific, ensure the azide modification of the protein is selective. |

Conclusion

Copper-catalyzed click chemistry with this compound is a robust and versatile method for the modification of biomolecules. The provided protocols and data serve as a starting point for developing specific applications in drug delivery, bioconjugation, and other areas of biomedical research. Optimization of reaction conditions for each specific application is recommended to achieve the best results.

References

- 1. mdpi.com [mdpi.com]

- 2. labinsights.nl [labinsights.nl]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 6. youtube.com [youtube.com]

- 7. This compound, 2086689-09-8 | BroadPharm [broadpharm.com]

- 8. PEGylation of bovine serum albumin using click chemistry for the application as drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ecommons.luc.edu [ecommons.luc.edu]